N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS2/c1-6(13)11-10-12-9-7(14-2)4-3-5-8(9)15-10/h3-5H,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCYIOOTVWEPDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide typically involves the reaction of 2-aminobenzothiazole with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the use of substituted 2-aminobenzothiazoles, which are reacted with acetic acid derivatives to yield the desired compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced acetamide derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide is a benzothiazole derivative featuring a methylthio group and an acetamide functional group. It has a benzothiazole ring, which is known for diverse biological activities, and its unique structure contributes to its potential use in medicinal chemistry, particularly in the development of pharmaceuticals.
Pharmaceutical Development
- Anticancer Agent this compound has potential as an anticancer agent. Benzothiazole derivatives have demonstrated effectiveness against various types of cancer cell lines through a multitude of mechanisms . Some mechanisms are poorly studied or understood, while the inhibition of tumor-associated carbonic anhydrases (CAs) by benzothiazole derivatives is better investigated . These derivatives may serve as anticancer leads for developing agents effective against hypoxic tumors .
- Drug Discovery The biological activities of this compound suggest its potential as a lead compound in drug discovery.
Biological Properties
Benzothiazole derivatives, including this compound, have been studied for their biological properties. Benzothiazoles possess a broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, anti-tumor, antiviral, antibacterial, anti-proliferative, anti-diabetic, anti-convulsant, analgesic, anti-tubercular, antimalarial, anti-leishmanial, anti-histaminic, and anti-fungal activities .
Interaction Studies
Interaction studies with this compound focus on its binding affinity with various biological targets. These studies are essential for understanding the pharmacokinetics and pharmacodynamics of the compound.
Comparison with Similar Compounds
this compound shares structural similarities with other compounds. These compounds can be compared based on their biological activity and chemical properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)acetamide | Benzothiazole ring without methylthio group | Anticancer activity |
| 2-Amino-5-methylbenzothiazole | Amino group instead of acetamide | Antimicrobial properties |
| 4-Methylthio-N-benzothiazole | Methylthio group on different position | Potentially similar bioactivity |
| Benzothiazole derivatives with hydroxyl groups | Hydroxyl substituents on benzothiazole | Enhanced anticancer activity |
The specific combination of functional groups in this compound may confer distinct biological properties compared to these similar compounds.
Other Benzothiazole Derivatives as Anticancer Agents
- Fluorinated benzothiazole derivatives have been synthesized and evaluated for antitumor activities against cancer cell lines such as MDA-MB-468 and MCF-7 .
- Imidazole-based benzothiazole derivatives have shown remarkable antitumor potential against different cancer cell lines .
- Thiophene-based benzothiazole derivatives have exhibited low cytotoxic effects on normal human fibroblasts and strong antiproliferative effects on MiaPaCa-2 and MCF-7 cancer cell lines .
Mechanism of Action
The mechanism of action of N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process . The compound’s anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The biological and physicochemical properties of benzothiazole-acetamides are highly dependent on substituent positions and functional groups. Key structural comparisons include:
Key Observations :
- Positional Influence : Substitutions at the 6-position (e.g., aryl, alkoxy) are common in bioactive derivatives, while the 4-position methylthio group in the target compound may enhance lipophilicity and membrane permeability .
- Side-Chain Diversity: Triazole, aryl, and heterocyclic side chains (e.g., isoquinoline in ) modulate target selectivity and potency .
SAR Insights :
Biological Activity
N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide is a compound belonging to the benzothiazole class, characterized by its unique methylthio group, which contributes to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_11H_12N_2OS_2. The compound features a benzothiazole ring and an acetamide functional group, which are known for their roles in various pharmacological activities. The presence of the methylthio group enhances its reactivity and biological profile.
Target Interactions:
this compound interacts with several biological targets, including:
- Cyclooxygenase (COX) Enzymes: Inhibition of COX enzymes disrupts the arachidonic acid pathway, reducing the production of inflammatory mediators such as prostaglandins.
- Dopamine D2 Receptors: The compound may modulate dopaminergic signaling, which is significant in neuropharmacology.
- Serotonin 5-HT2 Receptors: Interaction with these receptors suggests potential antidepressant effects.
Anticancer Properties
Benzothiazole derivatives, including this compound, have shown promising anticancer activity. Studies indicate that related compounds exhibit cytotoxic effects against various cancer cell lines. For example:
- Compounds similar to this compound demonstrated antiproliferative effects with IC50 values ranging from 8 µM to 10 µM against human-derived DU-145 and HepG2 cell lines .
Neuroprotective Effects
Research has highlighted the potential of benzothiazole derivatives in treating neurodegenerative diseases. For instance:
- Compounds containing a benzothiazole core have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Some derivatives showed IC50 values as low as 2.7 µM, indicating strong inhibitory activity .
Case Studies and Research Findings
- In Vitro Studies on AChE Inhibition:
- Anticancer Activity Assessment:
-
Pharmacological Profile:
- The compound's interaction with serotonin receptors indicates possible applications in treating mood disorders. Its effects on dopamine receptors further support its potential in neuropharmacology.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)acetamide | Benzothiazole ring without methylthio group | Anticancer activity |
| 2-Amino-5-methylbenzothiazole | Amino group instead of acetamide | Antimicrobial properties |
| 4-Methylthio-N-benzothiazole | Methylthio group on different position | Potentially similar bioactivity |
| Benzothiazole derivatives with hydroxyl groups | Hydroxyl substituents on benzothiazole | Enhanced anticancer activity |
The unique combination of functional groups in this compound may confer distinct biological properties compared to these similar compounds.
Q & A
Q. What are the common synthetic routes for preparing N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide, and what reagents are critical for its formation?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-amino-4-(methylthio)benzothiazole with acetyl chloride or acetic anhydride in the presence of a base like triethylamine can yield the acetamide derivative. Solvents such as DMF or THF are often used, with reflux conditions (80–100°C) to drive the reaction to completion. Purification may involve recrystallization or column chromatography . Alternative methods include coupling chloroacetamide intermediates with thiazole precursors under catalytic KI in DMF .
Q. How is this compound characterized to confirm its structural integrity and purity?
Standard analytical techniques include:
- NMR spectroscopy : and NMR to verify proton and carbon environments, particularly the methylthio (-SCH) and acetamide (-NHCOCH) groups.
- IR spectroscopy : Peaks at ~1650–1700 cm confirm the carbonyl (C=O) stretch of the acetamide moiety.
- Elemental analysis : To validate the empirical formula (e.g., CHNOS).
- Melting point determination : Consistency with literature values ensures purity .
Q. What preliminary biological screening assays are used to evaluate its pharmacological potential?
Initial screening often includes:
- Antiproliferative assays (e.g., MTT on cancer cell lines) to assess cytotoxicity.
- Antimicrobial testing (MIC against bacterial/fungal strains).
- Enzyme inhibition studies (e.g., kinase assays, as benzothiazoles often target Aurora kinases). Results are compared to reference drugs like cisplatin or standard inhibitors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
Optimization involves:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Catalyst screening : KI or Cu(I) catalysts accelerate substitutions .
- Temperature control : Reflux conditions (80–120°C) balance reaction rate and decomposition.
- Green chemistry approaches : Ultrasound-assisted synthesis reduces reaction time and improves yields (e.g., 1,3-dipolar cycloadditions for triazole-linked derivatives) .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for benzothiazole-acetamide derivatives?
SAR studies focus on:
- Substituent variation : Modifying the methylthio group (-SCH) to halogens or aryl groups to alter lipophilicity and binding affinity.
- Bioisosteric replacement : Replacing the thiazole ring with oxadiazole or triazole moieties to enhance metabolic stability.
- Pharmacophore mapping : Identifying critical groups (e.g., acetamide NH for hydrogen bonding) using analogs with apoptotic activity (e.g., derivatives in showed 40–60% apoptosis vs. cisplatin’s 70%) .
Q. How do molecular docking and dynamics simulations elucidate its mechanism of action?
- Docking (e.g., GOLD software) : Predicts binding poses in target proteins (e.g., Aurora kinases or DNA topoisomerases). The methylthio group may occupy hydrophobic pockets, while the acetamide forms hydrogen bonds with catalytic residues .
- MD simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD <2 Å indicates stable binding). Simulations for similar compounds showed sustained interactions with kinase ATP-binding sites .
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell line selection, incubation time).
- Off-target effects : Use selectivity profiling (e.g., kinase panel screens) to identify secondary targets.
- Metabolic instability : Perform stability studies in liver microsomes to rule out rapid degradation .
Q. What in vitro and in vivo models are appropriate for evaluating its therapeutic selectivity and toxicity?
- In vitro : Cytotoxicity assays on non-cancerous cells (e.g., HEK293) to determine selectivity indices.
- In vivo : Xenograft models (e.g., HCT116 colon cancer) to assess tumor suppression and organ toxicity (e.g., liver/kidney histopathology). Derivatives with trifluoromethyl groups showed reduced hepatotoxicity in preliminary studies .
Q. How does stereochemistry influence the biological activity of chiral benzothiazole-acetamide derivatives?
Enantiomers may exhibit differential binding to chiral protein pockets. For example, (R)-configured analogs of related compounds showed 2–3-fold higher kinase inhibition than (S)-forms. Resolution via chiral HPLC or asymmetric synthesis (e.g., using (S)-tetrahydroisoquinoline in ) is critical for SAR .
Q. What advanced techniques are used to study its interaction with cellular membranes or drug transporters?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
